molecular formula C20H17N3O5 B3923040 5-(2-nitrophenyl)-N-[4-(propanoylamino)phenyl]furan-2-carboxamide

5-(2-nitrophenyl)-N-[4-(propanoylamino)phenyl]furan-2-carboxamide

Cat. No.: B3923040
M. Wt: 379.4 g/mol
InChI Key: RMWBYEWIILNJMO-UHFFFAOYSA-N
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Description

5-(2-nitrophenyl)-N-[4-(propanoylamino)phenyl]furan-2-carboxamide is a complex organic compound that features a furan ring substituted with a nitrophenyl group and a propanoylamino phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-nitrophenyl)-N-[4-(propanoylamino)phenyl]furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Amidation: The formation of an amide bond between a carboxylic acid and an amine.

    Furan Ring Formation: Cyclization reactions to form the furan ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-(2-nitrophenyl)-N-[4-(propanoylamino)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative.

Scientific Research Applications

5-(2-nitrophenyl)-N-[4-(propanoylamino)phenyl]furan-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design.

    Organic Synthesis: Intermediate in the synthesis of more complex molecules.

    Materials Science: Component in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-nitrophenyl)-N-[4-(propanoylamino)phenyl]furan-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl and propanoylamino groups may facilitate binding to specific sites, leading to biological effects. The exact pathways depend on the context of its application.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-nitrophenyl)furan-2-carboxamide
  • N-(4-(propanoylamino)phenyl)furan-2-carboxamide

Uniqueness

5-(2-nitrophenyl)-N-[4-(propanoylamino)phenyl]furan-2-carboxamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds and valuable for targeted applications.

Properties

IUPAC Name

5-(2-nitrophenyl)-N-[4-(propanoylamino)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O5/c1-2-19(24)21-13-7-9-14(10-8-13)22-20(25)18-12-11-17(28-18)15-5-3-4-6-16(15)23(26)27/h3-12H,2H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMWBYEWIILNJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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